3,3-Dimethylpiperidine-2,6-dione

Description

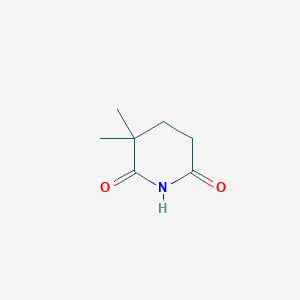

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethylpiperidine-2,6-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-7(2)4-3-5(9)8-6(7)10/h3-4H2,1-2H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRUBUFZTYOPVAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)NC1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70152444 | |

| Record name | Glutarimide, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194-33-8 | |

| Record name | 3,3-Dimethyl-2,6-piperidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1194-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glutarimide, 2,2-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001194338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glutarimide, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of Piperidine 2,6 Dione Chemistry in Medicinal and Organic Synthesis

The piperidine-2,6-dione framework, also commonly known as a glutarimide (B196013), is a six-membered heterocyclic ring containing a nitrogen atom and two carbonyl groups. ethz.ch This structure is fundamental to a variety of pharmacologically active compounds and serves as a versatile building block in organic synthesis. ethz.chmdpi.com The synthesis of the parent glutarimide ring can be achieved by heating glutaric acid with ammonia (B1221849), which results in the dehydration and subsequent closure of the imide ring. ethz.ch More complex derivatives are often synthesized from substituted glutaric anhydrides and appropriate amine precursors. researchgate.net

The medicinal importance of the piperidine-2,6-dione core was infamously established with thalidomide (B1683933). nih.gov Initially marketed as a sedative, its severe teratogenic effects led to its withdrawal. However, decades later, thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide, were repurposed, demonstrating potent immunomodulatory and anti-cancer activities. ethz.chnih.gov This resurgence propelled the glutarimide scaffold to the forefront of medicinal chemistry. These molecules, often termed immunomodulatory imide drugs (IMiDs), exert their therapeutic effects by binding to the cereblon (CRBN) protein, a substrate receptor of the CRL4 E3 ubiquitin ligase complex. ethz.chnih.gov This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, a mechanism known as molecular glue-induced protein degradation. bldpharm.com

Beyond the IMiDs, the piperidine-2,6-dione moiety has been incorporated into a wide array of experimental therapeutics, including potential antipsychotics and agents for treating hematological disorders like sickle cell disease. ambeed.com Its ability to serve as a compact and synthetically tractable scaffold for presenting diverse chemical functionalities makes it a staple in the design of new bioactive molecules.

| Compound | Core Structure | Significance |

| Thalidomide | Piperidine-2,6-dione | Immunomodulatory, anti-angiogenic; binds to CRBN |

| Lenalidomide | Piperidine-2,6-dione | Treatment of multiple myeloma and myelodysplastic syndromes; binds to CRBN |

| Pomalidomide | Piperidine-2,6-dione | Treatment of multiple myeloma; binds to CRBN |

| Cycloheximide | Piperidine-2,6-dione | Inhibitor of protein synthesis in eukaryotes, used as a research tool |

Significance of 3,3 Dimethylpiperidine 2,6 Dione As a Glutarimide Core in Chemical Biology and Pharmaceutical Lead Discovery

Despite the extensive exploration of the piperidine-2,6-dione scaffold, the specific derivative 3,3-dimethylpiperidine-2,6-dione remains largely uncharacterized in peer-reviewed academic literature. Its significance is therefore primarily theoretical at this stage, based on established principles of medicinal chemistry and the known structure-activity relationships of glutarimide-based molecules.

The introduction of a gem-dimethyl group at the C3 position of the piperidine-2,6-dione ring is a rational design strategy for several reasons:

Blocking Metabolic Oxidation: The C3 position of the glutarimide (B196013) ring in thalidomide (B1683933) and its analogs is susceptible to enzymatic hydroxylation, a key metabolic pathway that can lead to inactivation or altered activity of the drug. The presence of two methyl groups at this position sterically hinders access by metabolic enzymes, effectively blocking this pathway. This modification would be expected to increase the metabolic stability and potentially the in vivo half-life of the compound.

Conformational Rigidity: The gem-dimethyl substitution can introduce conformational constraints on the piperidine (B6355638) ring, a phenomenon sometimes referred to as the Thorpe-Ingold effect. By reducing the number of accessible conformations, the molecule can be "pre-organized" into a shape that is more favorable for binding to its biological target, such as the thalidomide-binding pocket of CRBN. This can lead to an increase in binding affinity and potency.

While direct studies on this compound as a CRBN ligand are not prominent, research into related substituted piperidones has shown that modifications to the ring can profoundly impact biological activity. For instance, studies on 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have demonstrated their potential as anti-cancer agents, highlighting that substitution at the C3 position is a viable strategy for generating novel bioactivity. nih.gov

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1194-33-8 | , |

| Molecular Formula | C₇H₁₁NO₂ |

| Molecular Weight | 141.17 g/mol | |

Research Landscape and Future Perspectives on 3,3 Dimethylpiperidine 2,6 Dione

Classical and Contemporary Approaches to the Piperidine-2,6-dione Ring System

The formation of the piperidine-2,6-dione ring, also known as the glutarimide ring, is a fundamental transformation in the synthesis of this class of compounds. Over the years, a variety of methods have been developed, ranging from classical condensation reactions to more modern and efficient strategies.

Condensation Reactions and Cyclization Strategies for Glutarimide Formation

Condensation reactions are a cornerstone of organic synthesis, involving the joining of two molecules with the elimination of a small molecule, such as water. libretexts.orgyoutube.comlibretexts.org The formation of the glutarimide ring, the core structure of this compound, often relies on such reactions.

One of the earliest and most fundamental methods for glutarimide synthesis is the reaction of a dicarboxylic acid or its derivative with ammonia (B1221849) or a primary amine. For instance, the reaction of 3,3-dimethylglutaric acid with a source of ammonia at elevated temperatures can lead to the formation of this compound through a two-step process involving the formation of an intermediate amide followed by intramolecular cyclization.

A common variation involves the use of more reactive dicarboxylic acid derivatives, such as diesters or anhydrides. For example, the reaction of diethyl 3,3-dimethylglutarate with ammonia or a primary amine can afford the corresponding glutarimide. Similarly, 3,3-dimethylglutaric anhydride (B1165640) can react with an amine to yield the desired product.

Another classical approach is the Guareschi reaction, which involves the condensation of a cyanoacetic ester with an aldehyde and ammonia. researchgate.net While this reaction often leads to the formation of pyridine-2(1H)-ones through oxidation of the initial piperidinedione intermediate, it highlights the early efforts in constructing this heterocyclic system. researchgate.net

More contemporary approaches often focus on improving yields, simplifying reaction conditions, and expanding the substrate scope. For example, the Michael addition of a nucleophile, such as the anion of ethyl cyanoacetate (B8463686) or diethyl malonate, to an α,β-unsaturated amide like α-cyanocinnamides can lead to the formation of substituted piperidine-2,6-diones. researchgate.net This method provides a versatile route to a variety of derivatives.

The table below summarizes some of the classical and contemporary condensation strategies for glutarimide formation.

| Reactants | Product | Key Features |

| Dicarboxylic Acid + Ammonia/Amine | Glutarimide | Requires high temperatures; proceeds via an intermediate amide. |

| Diester + Ammonia/Amine | Glutarimide | Often provides better yields and milder conditions than using the dicarboxylic acid. |

| Dicarboxylic Anhydride + Amine | Glutarimide | Generally a high-yielding reaction. |

| Cyanoacetic Ester + Aldehyde + Ammonia | Piperidine-2,6-dione (often oxidizes) | Known as the Guareschi reaction. |

| α,β-Unsaturated Amide + Nucleophile | Substituted Piperidine-2,6-dione | A versatile Michael addition-based approach. |

Exploration of the Thorpe-Ingold Effect in Glutarimide Derivatives

The Thorpe-Ingold effect, also known as the gem-dimethyl effect, describes the acceleration of a ring-closing reaction due to the presence of geminal substituents on the carbon chain connecting the reacting functional groups. wikipedia.orglucp.netchem-station.com This effect is particularly relevant in the synthesis of this compound, where the two methyl groups at the C3 position significantly influence the rate and equilibrium of the cyclization process.

The presence of the gem-dimethyl group in the precursor to this compound has two primary consequences that favor cyclization. Firstly, it reduces the conformational freedom of the open-chain precursor. chem-station.com This pre-organizes the molecule into a conformation that is more amenable to ring closure, thereby increasing the probability of a successful intramolecular reaction. Secondly, the steric bulk of the methyl groups compresses the bond angle between the two reacting groups, bringing them closer together and facilitating the cyclization reaction. chem-station.com

Studies on differently substituted glutarimides have demonstrated the impact of the Thorpe-Ingold effect. For example, the reactivity of 3-methylglutarimide (B1221772), 3,3-dimethylglutarimide (B74337), and 3,3,4,4-tetramethylglutarimide towards aryllithiums showed that the substitution pattern influences the distribution of products. researchgate.net Specifically, while 3-methylglutarimide primarily yielded a keto amide, 3,3-dimethylglutarimide resulted in a mixture of a hydroxy lactam and a keto amide, and 3,3,4,4-tetramethylglutarimide gave only the hydroxy lactam. researchgate.net This highlights the influence of geminal substitution on the reaction outcome.

The enhancement in the rate of anhydride formation from α,α-dimethyl substituted glutarate monoesters further illustrates this principle. researchgate.net The gem-dimethyl group is more effective than a single methyl group in increasing the rate of anhydride formation, which is an analogous cyclization reaction. researchgate.net This acceleration is attributed to a decrease in the population of unproductive rotamers in the ground state. researchgate.net

Novel and Stereoselective Synthetic Pathways

The demand for more efficient, selective, and environmentally friendly synthetic methods has driven the development of novel pathways to piperidinediones. These modern approaches often utilize milder reaction conditions, metal catalysis, and elegant cascade reactions to construct the desired heterocyclic core with high levels of control.

Mild Reaction Conditions for Piperidinedione Synthesis

The development of synthetic methods that proceed under mild conditions is a key goal in modern organic chemistry. Such methods are often more compatible with a wider range of functional groups and can lead to improved yields and selectivities. Several strategies have been developed for the synthesis of piperidinediones under mild conditions.

For instance, one-pot sequential reactions, such as a Suzuki–Miyaura coupling followed by hydrogenation, have been carried out under mild conditions to produce functionalized piperidines. nih.gov The success of such methods often depends on careful control of reactant concentrations. nih.gov Furthermore, the use of specific catalysts can enable reactions to proceed at lower temperatures and pressures. For example, a rhodium catalyst has been shown to be effective in the synthesis of 3-substituted piperidines under milder conditions and in shorter reaction times compared to other catalysts. nih.gov

Metal-Catalyzed Ring Formation and Hydrogenation

Metal-catalyzed reactions have become indispensable tools in organic synthesis, offering unique reactivity and selectivity. Various metal-catalyzed methods have been applied to the synthesis of the piperidine (B6355638) ring system, which can be precursors to or can be further functionalized to piperidinediones.

Palladium-catalyzed reactions are particularly prominent in this area. For example, N-acyl-glutarimides have been shown to be highly reactive precursors for N–C(O) bond cross-coupling reactions, such as the Suzuki–Miyaura cross-coupling, which is catalyzed by palladium. acs.org This reactivity is driven by the ground-state destabilization of the amide bond within the glutarimide ring. acs.org

Furthermore, palladium catalysis has been employed in the asymmetric 6-endo aminoacetoxylation of unactivated alkenes to provide chiral β-acetoxylated piperidines with excellent chemo-, regio-, and enantioselectivities under very mild reaction conditions. organic-chemistry.org Another palladium-catalyzed approach involves the intramolecular hydroamination of alkenes, using a guiding group to direct the reaction and form five- and six-membered heterocycles. nih.gov

Iridium-catalyzed reactions have also emerged as powerful methods for piperidine synthesis. For instance, an iridium-catalyzed cyclocondensation of amino alcohols and aldehydes has been reported to furnish 3,4-disubstituted piperidines with high enantiospecificity and good diastereoselectivity. nih.gov Additionally, a Cp*Ir complex has been shown to catalyze the N-heterocyclization of primary amines with diols to synthesize a variety of cyclic amines, including piperidines, in good to excellent yields. organic-chemistry.org

Hydrogenation of pyridine (B92270) derivatives is a common strategy for accessing the piperidine scaffold. While this often requires harsh conditions, advancements have been made in developing milder hydrogenation methods. For example, a heterogeneous 10% Rh/C catalyst allows for the complete hydrogenation of pyridines at 80 °C in water under 5 atm of H2 pressure. organic-chemistry.org The use of ammonium (B1175870) formate (B1220265) and palladium on carbon also provides an efficient method for the reduction of pyridine N-oxides to piperidines under mild conditions. organic-chemistry.org

The table below provides a summary of selected metal-catalyzed reactions for piperidine synthesis.

| Catalyst | Reaction Type | Key Features |

| Palladium | Suzuki–Miyaura Cross-Coupling | Utilizes N-acyl-glutarimides as reactive precursors. acs.org |

| Palladium | Asymmetric Aminoacetoxylation | Provides chiral β-acetoxylated piperidines. organic-chemistry.org |

| Palladium | Intramolecular Hydroamination | Guided reaction to form five- and six-membered rings. nih.gov |

| Iridium | Cyclocondensation | Stereoselective synthesis of 3,4-disubstituted piperidines. nih.gov |

| Iridium | N-Heterocyclization | Cyclization of primary amines with diols. organic-chemistry.org |

| Rhodium on Carbon | Hydrogenation | Mild hydrogenation of pyridines. organic-chemistry.org |

| Palladium on Carbon | Reduction | Mild reduction of pyridine N-oxides. organic-chemistry.org |

Intramolecular Cyclization Cascades in Piperidine Derivative Synthesis

Intramolecular cyclization reactions are highly efficient for constructing ring systems as they involve a single molecule and can be entropically favored. lucp.net When multiple bond-forming events occur in a single synthetic operation, it is referred to as a cascade or tandem reaction. Such cascades offer significant advantages in terms of atom economy and step economy.

A variety of intramolecular cyclization cascades have been developed for the synthesis of piperidine derivatives. mdpi.comresearchgate.net These can be initiated by different means, including radical-mediated processes, electrophilic cyclizations, and metal-catalyzed transformations. mdpi.com

For example, a radical intramolecular cyclization of linear amino-aldehydes using a cobalt(II) catalyst has been developed for the production of various piperidines. mdpi.com Another approach involves a 6-endo-dig reductive hydroamination/cyclization cascade of alkynes, which proceeds via acid-mediated alkyne functionalization and subsequent reduction to form the piperidine ring. mdpi.com

Metal-catalyzed intramolecular cyclizations are also prevalent. For instance, copper-catalyzed intramolecular C–H amination of N-fluoride amides has been developed for the synthesis of piperidines. acs.org This method is noteworthy as many systems are only effective for the formation of five-membered rings (pyrrolidines). acs.org

Furthermore, redox-neutral conditions have been employed in enantioselective intramolecular 6-exo aza-Heck cyclizations of alkenylcarbamates, catalyzed by palladium, to yield chiral piperidine derivatives. nih.gov The absence of an oxidizing agent makes this method compatible with a wide range of substrates. nih.gov

These cascade reactions represent a powerful strategy for the efficient and often stereoselective synthesis of complex piperidine structures, which can be valuable intermediates for the preparation of compounds like this compound and its analogs.

Enantioselective Routes to Substituted Piperidinones

Achieving enantioselectivity in the synthesis of piperidinones, particularly those with a quaternary stereocenter at the 3-position, is a significant challenge in organic synthesis. A key strategy involves the diastereoselective dialkylation of a chiral lactam precursor. Research by Amat, Bosch, and colleagues demonstrates a powerful approach using phenylglycinol-derived oxazolopiperidone lactams. nih.govdntb.gov.ua

In this methodology, the chiral auxiliary controls the stereochemical outcome of the enolate alkylation. By selecting the appropriate configuration of the starting lactam and carefully choosing the order in which the two different substituents are introduced, high stereoselectivity in the creation of the C3-quaternary center can be achieved. nih.gov For example, the sequential alkylation of the lactam enolate allows for the controlled introduction of two different alkyl groups, leading to 3,3-disubstituted piperidine derivatives after removal of the chiral auxiliary. nih.govdntb.gov.ua The usefulness of this method has been proven by its application in the total synthesis of complex alkaloids like (-)-quebrachamine. nih.gov

The table below summarizes the results of the diastereoselective dialkylation of a phenylglycinol-derived lactam to generate a quaternary center, which is a foundational technique for producing enantiomerically enriched 3,3-disubstituted piperidinones.

Table 1: Diastereoselective Dialkylation of a Chiral Lactam Precursor Data sourced from a study on the enantioselective synthesis of 3,3-disubstituted piperidine derivatives. nih.gov

| Starting Lactam Configuration | First Electrophile (R¹) | Second Electrophile (R²) | Major Diastereomer Ratio (dr) |

|---|---|---|---|

| (3R,8aS) | Allyl-Br | EtI | 95:5 |

| (3S,8aR) | Allyl-Br | EtI | 95:5 |

| (3R,8aS) | EtI | Allyl-Br | 40:60 |

| (3R,8aS) | MeI | Allyl-Br | 90:10 |

| (3R,8aS) | Allyl-Br | MeI | 85:15 |

Synthetic Routes to this compound Analogues and Complex Architectures

The this compound scaffold is a valuable component in medicinal chemistry and materials science. Its derivatives are explored for various biological activities, and the parent compound serves as a key starting material for more complex molecules.

Construction of Derivatives Bearing the this compound Moiety

The imide nitrogen of this compound is nucleophilic, especially after deprotonation with a suitable base, making it a point for derivatization. This reactivity is harnessed to construct a wide array of complex molecules. Commercially, it is sold as a reactant for the synthesis of various inhibitors and antagonists. sigmaaldrich.com

Notable examples of derivatives include:

Spiro-piperidine inhibitors targeting the M2 proton channel of the influenza A virus. sigmaaldrich.com

Selective inhibitors of the Hepatitis C virus NS3 serine protease. sigmaaldrich.com

Metabolically protected arylpiperazine 5-HT1A ligands , which are of interest in neuroscience. sigmaaldrich.com

Selective antagonists for the α1d adrenergic receptor. sigmaaldrich.com

A well-known class of derivatives is the glutethimide family. For instance, aminoglutethimide (B1683760), which is 3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione, is a potent inhibitor of the aromatase enzyme. nih.govnih.gov The synthesis of aminoglutethimide and its analogues demonstrates the chemical strategies used to introduce substituents at the 3-position of the piperidine-2,6-dione ring, often involving Michael additions or other carbon-carbon bond-forming reactions prior to the final cyclization. acs.org

Intermediacy of this compound in Multi-step Organic Transformations

Beyond its role as a core scaffold for direct derivatization, this compound is a crucial intermediate in the total synthesis of complex pharmaceutical agents. In these multi-step sequences, the piperidinedione moiety is often introduced via alkylation of its nitrogen atom.

A prominent example is the large-scale synthesis of azapirone drugs, such as Gepirone. In an improved process, potassium 3,3-dimethylglutarimide (the potassium salt of this compound) is reacted with a spiroquaternary piperazinium salt. This key coupling step proceeds under mild, anhydrous conditions to form the final drug product in high yield and purity, avoiding by-products associated with higher temperature methods.

The table below details the key transformation in the synthesis of the azapirone drug Gepirone, highlighting the role of the this compound moiety as a reactive intermediate.

Table 2: Use of this compound in the Synthesis of Gepirone Data sourced from a patent describing an improved, large-scale process for azapirone synthesis.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane bromide | Potassium 3,3-dimethylglutarimide | Butyl acetate | Reflux (124-126°C), 5-7 hours | Gepirone (4,4-Dimethyl-1-[4-[4-(2-Pyrimidinyl)-1-piperazinyl]butyl]-2,6-piperidinedione) | ~74% |

This strategic use of this compound as a nucleophilic building block underscores its importance in the efficient assembly of complex, biologically active molecules.

Spectroscopic Techniques for Elucidation of Molecular Architecture

No published research detailing the ¹H and ¹³C NMR spectroscopic analysis of this compound could be located.

Specific, experimentally-derived infrared spectroscopic data and corresponding vibrational mode analysis for this compound are not available in the scientific literature.

X-ray Crystallography for Solid-State Structure and Absolute Configuration

A search of crystallographic databases and scientific literature did not yield any results for the single-crystal X-ray structure of this compound.

Computational Approaches to Conformational Preferences and Electronic Structure

No computational studies employing Density Functional Theory to analyze the geometry and electronic structure of this compound have been found in published research.

There are no available research articles that have conducted Hirshfeld surface analysis or energy framework calculations to investigate the intermolecular interactions of this compound.

Structure Activity Relationships Sar and Molecular Interactions of 3,3 Dimethylpiperidine 2,6 Dione Analogues

Ligand-Target Binding and Affinity Studies

The interaction of 3,3-dimethylpiperidine-2,6-dione analogues with their biological targets is a fundamental aspect of their mechanism of action. These interactions are elucidated through a combination of computational and experimental techniques.

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For analogues of this compound, docking studies provide insights into their binding at the active sites of target proteins.

For instance, in a study of related 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, molecular docking was used to investigate their potential as anticancer agents by predicting their interactions with target proteins associated with cancer, such as those in myeloma, leukemia, and natural killer T-cell lymphoma. mdpi.com These simulations confirmed that the compounds can bind effectively within the active sites of these proteins. mdpi.com The docking calculations for one of the more potent compounds revealed strong binding energies, which were attributed to a combination of hydrogen bonds and van der Waals interactions with the protein's active site residues. mdpi.com Such studies are pivotal in rationalizing the observed biological activities and guiding the design of new, more effective analogues. mdpi.com

Radioligand binding assays are a gold-standard experimental method for quantifying the affinity of a ligand for a receptor. These assays use a radioactively labeled compound (the radioligand) to compete with a test compound for binding to the target receptor. The results are typically expressed as the inhibition constant (Kᵢ), which indicates the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand. A lower Kᵢ value signifies a higher binding affinity.

A series of novel 3,3-dimethylpiperidine (B75641) derivatives were synthesized and evaluated for their binding affinity at σ₁ and σ₂ receptors, which are implicated in a variety of central nervous system disorders. nih.gov The study revealed that several of these analogues exhibit high affinity and selectivity for the σ₁ receptor. For example, compounds 18a and 19a,b demonstrated the highest σ₁ affinity, with Kᵢ values in the sub-nanomolar range, alongside good selectivity over σ₂ receptors. nih.gov Generally, it was noted that incorporating more planar and hydrophilic heterocyclic nuclei into the structure led to a decrease in binding affinity for both σ receptor subtypes. nih.gov

| Compound | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) | Selectivity (σ₂/σ₁) |

| 18a | 0.14 | 14.5 | 104 |

| 19a | 0.38 | 2.5 | 6.6 |

| 19b | 0.23 | 6.5 | 28 |

Data sourced from Ferorelli et al., Bioorganic & Medicinal Chemistry, 2011. nih.gov

Rational Design and Optimization of Piperidinedione-Based Modulators

The principles of rational drug design are heavily applied to the piperidinedione scaffold to enhance desired pharmacological properties. This involves strategically modifying the core structure to improve potency, selectivity, and other key drug-like characteristics.

The type and position of chemical substituents on the piperidinedione ring and its appendages have a profound impact on pharmacological activity. SAR studies systematically explore these effects to optimize lead compounds.

Key findings from various studies on piperidine-based compounds include:

Lipophilicity and Polarity : In studies of 3,3-dimethylpiperidine derivatives targeting sigma receptors, it was found that more apolar (more lipophilic) compounds generally showed better activities. nih.govfrontiersin.org Conversely, the introduction of more polar substituents, such as an imidazole (B134444) or morpholine, often led to compounds with lower activity. frontiersin.org

Steric Bulk : Blocking certain positions on the piperidine (B6355638) ring with a trifluoromethyl group was shown to reduce the rate of metabolic clearance and increase oral bioavailability in a series of gonadotropin-releasing hormone (GnRH) antagonists. nih.gov This highlights how sterically demanding groups can shield the molecule from metabolic enzymes.

Positional Isomerism : The position of substituents on an aromatic ring attached to the core structure can be critical. For ketamine ester analogues, 2- and 3-substituted compounds were generally more active than their 4-substituted counterparts. mdpi.com

Stereochemistry : The three-dimensional arrangement of atoms (stereochemistry) in the piperidine ring significantly affects transporter inhibitory activity. Studies on 3,4-disubstituted piperidines revealed that different isomers exhibit distinct selectivity profiles, with some being selective for the dopamine (B1211576) and norepinephrine (B1679862) transporters (DAT/NET), while others are selective for the serotonin (B10506) transporter (SERT). utmb.edu

| Substituent/Modification | Position | Observed Effect | Target Class |

| Planar, hydrophilic heteronuclei | Side chain | Decreased binding affinity | Sigma Receptors |

| Apolar (aryl, benzyl) moieties | Side chain | Increased activity | Antiparasitic |

| Trifluoromethyl group | 6-position of piperidine | Reduced clearance, increased bioavailability | GnRH Antagonists |

| Chlorine (Cl) | Aromatic ring | Generally acceptable, potent analogues | Anesthetics |

| Stereochemistry (e.g., cis/trans) | 3,4-positions of piperidine | Determined selectivity for different monoamine transporters | Monoamine Transporters |

This table synthesizes findings from multiple sources. nih.govfrontiersin.orgnih.govmdpi.comutmb.edu

The piperidine ring, and by extension the piperidinedione structure, is considered a "privileged scaffold" in medicinal chemistry. nih.gov This designation is due to its frequent appearance in both natural alkaloids and synthetic pharmaceuticals across a wide range of therapeutic areas. nih.govresearchgate.net

The utility of the piperidinedione scaffold stems from several key features:

Structural and Conformational Properties : The six-membered ring can adopt well-defined chair and boat conformations. The gem-dimethyl substitution at the C3 position in this compound restricts this conformational flexibility, which can be advantageous for locking the molecule into a bioactive conformation, thereby improving binding affinity for its target.

Physicochemical Properties : The scaffold itself contains both hydrogen bond donors (the imide N-H) and acceptors (the two carbonyl C=O groups). ontosight.ai This allows for a variety of specific, directional interactions with biological targets. These functional groups also influence the molecule's solubility and lipophilicity, which are critical for its pharmacokinetic profile. ontosight.airesearchgate.net

Synthetic Tractability : The piperidinedione core serves as a versatile synthetic handle. Its nitrogen and carbon atoms can be readily functionalized, allowing chemists to systematically introduce a wide variety of substituents to explore the chemical space and optimize the molecule's properties. nih.gov

By introducing chiral centers or various substituents onto the piperidine ring, medicinal chemists can modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. researchgate.net

Cocrystal Engineering and Supramolecular Synthons

Cocrystal engineering is a strategy used to modify the physicochemical properties of a solid compound by combining it in a single crystal lattice with another neutral molecule (a coformer). This is achieved through non-covalent interactions, primarily hydrogen bonds. The predictable and reliable patterns of these interactions are known as supramolecular synthons.

The this compound molecule, also known as 3,3-dimethylglutarimide (B74337), is an excellent candidate for cocrystal formation due to its imide functional group, which features both hydrogen bond donor (N-H) and acceptor (C=O) sites.

A notable example is the cocrystal formed between 3,3-dimethylglutarimide and the antibiotic trimethoprim (B1683648). nih.gov In this 1:1 cocrystal, the two molecules are held together by a robust set of three neighboring hydrogen bonds between the pyrimidine (B1678525) ring of trimethoprim and the imide group of the piperidinedione. nih.gov This interaction forms a specific ADA/DAD heterosynthon (where A is an acceptor and D is a donor), which is a highly stable and predictable recognition pattern. nih.gov

The formation of such cocrystals relies on the hierarchy of supramolecular synthons. nih.govnih.gov In a competitive environment, the most stable and geometrically favorable hydrogen bonds will form. The imide-pyrimidine heterosynthon in the trimethoprim-3,3-dimethylglutarimide cocrystal is so favorable that it overrides the homosynthons (self-dimerization) that are observed in the crystal structures of the individual components. Understanding these synthon hierarchies is crucial for the rational design of new cocrystals with tailored properties. nih.govmdpi.com The crystal packing in the resulting cocrystal is further stabilized by an extended network of hydrogen bonds, which can include centrosymmetrically related homodimers of trimethoprim. nih.gov

Biological Activities and Mechanistic Insights of 3,3 Dimethylpiperidine 2,6 Dione Derivatives in Research

Neurobiological Research Applications

Derivatives of the piperidine-2,6-dione core structure have been a subject of interest in neurobiological research, particularly in the context of developing novel therapeutic agents for neurological and psychiatric disorders.

Serotonin (B10506) Transporter Inhibition and its Therapeutic Relevance

The serotonin transporter (SERT) is a crucial protein in the regulation of serotonergic neurotransmission, and its inhibition is a primary mechanism of action for many antidepressant medications. Research into piperidine (B6355638) derivatives has revealed their potential as SERT inhibitors. For instance, a study on 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives demonstrated their high affinity for SERT, with inhibition constant (Ki) values ranging from 2 to 400 nM, comparable to the well-known antidepressant fluoxetine. nih.gov This highlights the potential of the piperidine scaffold in designing potent SERT ligands.

Another study focused on disubstituted piperidines and homopiperidines as dual neurokinin 1 (NK1) receptor antagonists and serotonin reuptake transporter inhibitors. nih.gov This dual-action approach is being explored for the treatment of depression. Furthermore, research on 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives showed their significant affinity for the serotonin transporter, suggesting their potential as multi-target antidepressants. mdpi.com

| Compound/Derivative Class | Target | Key Findings |

| 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives | SERT | High affinity with Ki values from 2 to 400 nM. nih.gov |

| Disubstituted piperidines and homopiperidines | NK1 Receptor and SERT | Potent dual inhibitors with potential for treating depression. nih.gov |

| 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives | SERT, 5-HT1A, D2 | Good affinity for SERT, with some compounds showing multi-target activity. mdpi.com |

Studies on Serotonin Receptor Affinity and Selectivity

Beyond the serotonin transporter, various serotonin (5-HT) receptors are important targets for the treatment of central nervous system disorders. Research has explored the affinity and selectivity of piperidine derivatives for these receptors. For example, the 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives that showed high affinity for SERT were found to have very weak affinity for 5-HT1A receptors. nih.gov This selectivity is a critical aspect of drug design to minimize off-target effects.

In contrast, some fused tricyclic heterocycle piperazine (B1678402) (piperidine) derivatives have been developed as multireceptor atypical antipsychotics with high affinities for dopamine (B1211576) D2, D3, and various serotonin receptors including 5-HT1A, 5-HT2A, and 5-HT6. nih.gov Similarly, certain piperidine-2,6-dione-piperazine derivatives have been synthesized and evaluated as multireceptor atypical antipsychotics, showing high affinity for dopamine D2, D3, and serotonin 5-HT1A, 5-HT2A, and 5-HT2C receptors.

Exploration of Neuroprotective Potential

Neuroprotective agents are sought after for their potential to slow or halt the progression of neurodegenerative diseases. While direct research on the neuroprotective potential of 3,3-dimethylpiperidine-2,6-dione is limited, studies on related structures offer some insights. For example, the P7C3 class of aminopropyl carbazoles, which includes derivatives that are structurally distinct but share the goal of neuroprotection, has shown promise in protecting both developing and mature neurons in animal models of hippocampal neurogenesis and Parkinson's disease. nih.gov

Antimicrobial and Antifungal Property Investigations

The emergence of drug-resistant pathogens has spurred the search for new antimicrobial and antifungal agents. Piperidine derivatives have been a source of investigation in this area. A study on 3-phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones revealed that some derivatives exhibit moderate protection against Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus-1 (HSV-1). researchgate.net

In terms of antibacterial and antifungal activity, a series of 2,6-diaryl-3-(arylthio)piperidin-4-ones demonstrated significant antibacterial activity against Staphylococcus aureus, Vibrio cholerae, Salmonella typhi, and Escherichia coli, as well as antifungal activity against Candida albicans and Aspergillus niger. nih.gov Furthermore, novel triazole compounds containing a piperazine moiety have been synthesized and shown to be active against a range of fungi. nih.gov While not directly derivatives of this compound, these findings underscore the potential of the broader piperidine class in antimicrobial research.

| Derivative Class | Tested Against | Key Findings |

| 3-Phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones | CVB-2, HSV-1 | Moderate antiviral protection. researchgate.net |

| 2,6-Diaryl-3-(arylthio)piperidin-4-ones | S. aureus, V. cholerae, S. typhi, E. coli, C. albicans, A. niger | Significant antibacterial and antifungal activity. nih.gov |

| Triazole compounds with piperazine moiety | Various fungi | Active against a range of fungal pathogens. nih.gov |

Anti-inflammatory and Antioxidant Effects

Chronic inflammation and oxidative stress are implicated in a wide range of diseases. Research into piperidine derivatives has explored their potential to mitigate these processes. A notable study investigated the antioxidant and anti-inflammatory activity of 3,3-dimethyl 2,6-dimethyl piperidine 4-one oxime. This derivative demonstrated potent anti-inflammatory activity, comparable to the standard drug dexamethasone, in a carrageenan-induced rat paw edema model. Its antioxidant activity was found to be concentration-dependent and comparable to ascorbic acid, with a half-maximal inhibitory concentration (IC50) of 48.41 μg/mL for superoxide (B77818) radical scavenging.

Another study on (E)-4-(3,7-dimethylocta-2,6-dienylamino)phenol, a derivative of 4-nerolidylcatechol, showed moderate antinociceptive and anti-inflammatory effects by reducing edema and leukocyte migration. nih.gov These findings suggest that the piperidine scaffold can be a valuable starting point for the development of new anti-inflammatory and antioxidant agents.

| Compound | Assay | Key Findings |

| 3,3-dimethyl 2,6-dimethyl piperidine 4-one oxime | Carrageenan-induced rat paw edema | Potent anti-inflammatory activity, similar to dexamethasone. |

| 3,3-dimethyl 2,6-dimethyl piperidine 4-one oxime | Superoxide radical scavenging | IC50 of 48.41 μg/mL. |

| (E)-4-(3,7-dimethylocta-2,6-dienylamino)phenol | Carrageenan-induced paw edema and pleurisy | Reduced edema and leukocyte migration. nih.gov |

Enzyme Modulation and Biosynthetic Pathway Studies

The versatility of the this compound structure extends to its ability to modulate key enzymes involved in metabolic and biosynthetic pathways.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition Research

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that plays a crucial role in regulating the levels of active glucocorticoids, such as cortisol. Inhibition of 11β-HSD1 is a therapeutic target for managing metabolic disorders, including obesity and type 2 diabetes. Research has led to the development of piperidine derivatives as potent inhibitors of this enzyme. mdpi.com

One study detailed the large-scale enantioselective synthesis of a biologically active 11β-HSD1 inhibitor that features a piperidine core. mdpi.com This highlights the utility of the piperidine scaffold in designing molecules that can effectively target and modulate the activity of 11β-HSD1. mdpi.com While the provided information does not exclusively focus on this compound derivatives, it establishes a clear precedent for the use of piperidine-based compounds in this area of research.

Investigation of Enzymatic Roles in Alkaloid Terpenoid Biosynthesis

No specific research findings directly linking this compound derivatives to the investigation of enzymatic roles in alkaloid terpenoid biosynthesis were identified in the provided search results. The piperidine ring itself is a common structural motif in a wide variety of alkaloids found in nature. ontosight.ai However, the role of synthetic derivatives like this compound in the study of their biosynthesis is not well-documented in the available literature.

Other Pharmacological Research Areas

The pharmacological potential of this compound derivatives extends beyond oncology and metabolic diseases into other therapeutic areas.

Anti-inflammatory Activity : Derivatives of piperidine-2,4,6-trione have been shown to possess anti-inflammatory and immunosuppressive properties. nih.gov The introduction of a cyclohexyl group, for instance, was found to enhance the anti-inflammatory activity of these compounds. nih.gov More recently, a novel pyrido[2,3-d]pyridazine-2,8-dione derivative was identified as a potential anti-inflammatory agent through dual inhibition of COX-1 and COX-2 enzymes. rsc.org

Central Nervous System (CNS) Activity : The piperidine nucleus is a common feature in drugs targeting the CNS. Research has explored piperidine derivatives for a range of CNS applications, including as anticonvulsants and CNS depressants. koreascience.krclinmedkaz.org Computer-aided studies have suggested that new piperidine derivatives could be valuable in treating CNS diseases. clinmedkaz.org

Antimicrobial Activity : Certain N-Hydroxy-3,3-dimethyl-2,6-diarylpiperidin-4-one thiosemicarbazones have demonstrated a broad range of modest antibacterial activity in vitro. koreascience.kr This suggests that the 3,3-dimethylpiperidine (B75641) scaffold could be a starting point for the development of new antimicrobial agents. koreascience.kr

Hemorheological and Antifibrotic Activity

Extensive searches of scientific literature did not yield specific studies on the hemorheological or antifibrotic activities of this compound derivatives. Therefore, no research findings on these particular biological activities can be presented.

Research on Barbital Substitution for Improved Pharmacological Profiles

Research into the pharmacological profiles of 3,3-dialkyl-substituted piperidine-2,6-diones, also known as glutarimides, has led to the development of compounds with significant interactions with barbiturate-induced central nervous system (CNS) depression. A key example from this line of research is Bemegride, a compound structurally similar to this compound.

Bemegride, or 3-ethyl-3-methylglutarimide, emerged not as a substitute with similar effects to barbiturates, but as a direct antagonist. It was primarily utilized as an analeptic, a central nervous system stimulant, to counteract the life-threatening effects of barbiturate (B1230296) overdose patsnap.compatsnap.com.

The mechanism of action of Bemegride involves its function as a non-competitive antagonist of the GABA-A receptor patsnap.comncats.io. Barbiturates produce their sedative and hypnotic effects by enhancing the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at this receptor patsnap.com. Bemegride counteracts this by binding to the GABA-A receptor complex, thereby reducing the excessive neuronal inhibition caused by barbiturates and restoring CNS activity patsnap.com. This antagonistic action helps to reverse the profound respiratory depression and loss of consciousness associated with barbiturate poisoning patsnap.com.

The development and study of Bemegride and related glutarimide (B196013) derivatives represent a significant area of research aimed at modulating the pharmacological effects of barbiturates, leading to improved clinical outcomes in cases of overdose.

| Compound Name | Structure | Key Pharmacological Profile | Mechanism of Action |

| Bemegride | 3-ethyl-3-methylglutarimide | Central Nervous System Stimulant, Barbiturate Antagonist patsnap.commedchemexpress.com | Non-competitive GABA-A receptor antagonist patsnap.comncats.io |

Conclusion and Outlook for 3,3 Dimethylpiperidine 2,6 Dione Research

Summary of Key Research Advances

Research surrounding 3,3-dimethylpiperidine-2,6-dione has primarily centered on its utility as a versatile building block in the synthesis of more complex molecules with a wide range of biological activities. lookchem.com The core structure, featuring a piperidine (B6355638) ring with two methyl groups at the 3-position and carbonyl groups at the 2 and 6 positions, provides a stable and reactive framework for further chemical modifications.

A significant area of advancement has been in the development of synthetic routes to create derivatives of this compound. These derivatives have been investigated for various therapeutic applications, leveraging the foundational structure of the parent compound. The reactivity of the dione (B5365651) functional groups allows for a variety of chemical reactions, making it a valuable starting material for creating diverse molecular architectures. lookchem.com

Future Directions in Synthetic Methodology

The synthesis of piperidine-2,6-dione scaffolds continues to be an active area of research, with a focus on developing more efficient, scalable, and environmentally friendly methods. While specific methodologies for this compound are often integrated into the synthesis of its derivatives, some general trends point towards future directions.

One promising approach is the use of transition-metal-free conditions for the construction of substituted piperidine-2,6-diones. These methods often involve cascade reactions, such as a Michael addition followed by an intramolecular imidation, which can simplify the synthetic process and improve yields. Such advancements are crucial for both academic research and industrial-scale production of compounds derived from this compound.

Future research may also explore enzymatic and biocatalytic methods for the synthesis of chiral derivatives of this compound. These approaches can offer high enantioselectivity, which is critical for the development of targeted therapeutics.

Emerging Areas in Biological Activity and Target Identification

While this compound itself is primarily recognized as a chemical intermediate, its derivatives have shown a broad spectrum of biological activities. lookchem.com Understanding the biological potential of these derivatives provides insight into the emerging areas of interest for compounds built upon this scaffold.

Derivatives of the closely related 3-aminopiperidine-2,6-dione (B110489) are key components in immunomodulatory drugs. Although not a direct derivative, this highlights the potential of the piperidine-2,6-dione core in influencing biological pathways.

Future research is likely to involve computational and in silico screening methods to predict the biological targets of novel this compound derivatives. Techniques like molecular docking can help identify potential protein interactions and guide the design of more potent and selective compounds.

Interdisciplinary Approaches in this compound Compound Development

The development of new compounds based on the this compound scaffold is an inherently interdisciplinary endeavor. It requires the collaboration of synthetic organic chemists, medicinal chemists, computational biologists, and pharmacologists.

An integrated approach, combining chemical synthesis with computational modeling and biological evaluation, is essential for accelerating the discovery of new therapeutic agents. For instance, crystallographic studies of derivatives can provide valuable structural information that informs the design of new analogs with improved activity and selectivity. nih.gov This synergy between different scientific disciplines is crucial for translating the potential of the this compound scaffold into tangible therapeutic outcomes.

Q & A

Q. Basic Research Focus

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of dust or vapors .

- Storage : In airtight containers at room temperature, away from oxidizing agents .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

How can the pharmacological potential of this compound be evaluated preclinically?

Q. Advanced Research Focus

- In Vitro Assays : Test cytotoxicity (MTT assay), enzyme inhibition (e.g., kinase/protease targets), and receptor binding affinity .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., C3 methyl groups) and compare bioactivity .

- ADMET Profiling : Assess solubility, metabolic stability (microsomal assays), and permeability (Caco-2 models) .

What advanced synthetic strategies improve regioselectivity in functionalizing this compound?

Q. Advanced Research Focus

- Directed Lithiation : Use LDA or LiN to deprotonate specific sites for electrophilic substitution .

- Protection/Deprotection : Temporarily block reactive groups (e.g., NH with Boc) to control functionalization .

- Cross-Coupling Reactions : Suzuki-Miyaura or Buchwald-Hartwig to introduce aryl/heteroaryl groups .

How do noncovalent interactions influence the crystal structure of this compound derivatives?

Q. Advanced Research Focus

- Hydrogen Bonding : O–H···N and N–H···O interactions dictate molecular packing, as seen in hemihydrate forms .

- π-π Stacking : Aromatic substituents (e.g., phenyl groups) enhance stability through stacking interactions .

- Halogen Bonding : Iodo-substituted analogs (e.g., 3-(6-iodo-isoindolin-2-yl) derivatives) exhibit unique packing motifs .

What computational methods aid in predicting the reactivity of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.